molecular formula C14H18O4 B1620969 1-(5-Acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone CAS No. 40449-66-9

1-(5-Acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone

Cat. No. B1620969
CAS RN: 40449-66-9
M. Wt: 250.29 g/mol
InChI Key: GDGHNYQYNKMDPY-UHFFFAOYSA-N
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Description

  • Other Names : Acetophenone, 2’,4’-dihydroxy-; β-Resacetophenone; Resacetophenone; Resoacetophenone; 2,4-Dihydroxyacetophenone; 2’,4’-Dihydroxyacetophenone; 4-Acetylresorcinol; Resorcinol, 4-acetyl-; beta-Resacetophenone; 1-(2,4-Dihydroxyphenyl)ethanone; 1-Acetylbenzene-2,4-diol; 4-Acetyl-1,3-benzenediol; NSC 10883 .


Synthesis Analysis

FC can be synthesized by condensation (with removal of H2O) of commercially available 1,1’-(4,6-dihydroxybenzene-1,3-diyl)diethanone with furan-2-carbaldehyde dissolved in methanol .

properties

IUPAC Name

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-5-6-10-13(17)11(8(2)15)7-12(9(3)16)14(10)18/h7,17-18H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGHNYQYNKMDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379428
Record name 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone

CAS RN

40449-66-9
Record name 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,6-Diacetyl resorcinol (485 g, 2.5 m) sodium hydroxide (220 g, 5 m), 1-iodobutane (285 ml, 2.5 m) and water (2 l) were heated on a steam bath for 16 hours, cooled to 20° and the yellow-white precipitate filtered and washed with water. The solid was washed with dilute hydrochloric acid, extracted into chloroform (2×1.5 l) and the chloroform solution washed with water (2 l) and brine (1 l), then dried (anhyd. Na2SO4). Filtration and removal of solvent gave an oil (420 g) which crystallised on standing.
Quantity
485 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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